4-Decylaniline CAS number 37529-30-9
4-Decylaniline CAS number 37529-30-9
An In-depth Technical Guide to 4-Decylaniline (CAS: 37529-30-9)
Abstract
This technical guide provides a comprehensive overview of 4-Decylaniline (CAS Number 37529-30-9), a long-chain alkyl aniline derivative. Intended for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust multi-step synthesis protocol, and describes standard methods for its spectroscopic characterization. Furthermore, it explores the key reactivity of 4-Decylaniline and its significant applications, particularly as a precursor in the field of materials science for liquid crystals. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.
Introduction to 4-Decylaniline
4-Decylaniline, also known as 4-n-decylaniline or p-decylaniline, is an organic compound characterized by a decyl group substituted at the para position of an aniline molecule.[1][2][3] Its chemical formula is C₁₆H₂₇N.[1][2] The structure combines a hydrophilic amino head with a long, hydrophobic ten-carbon alkyl tail, rendering it an amphiphilic molecule. This unique structure is the basis for its primary application as a key building block in the synthesis of liquid crystals, where the long alkyl chain promotes the formation of ordered, yet fluid, mesophases.[4][5] It also serves as a chemical intermediate for dyes and specialized polymers and has been used in studies of biomimetic membranes.[4]
Physicochemical Properties
4-Decylaniline is typically a colorless to light yellow or orange liquid or low-melting solid at room temperature.[4][6] It is soluble in common organic solvents but insoluble in water.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Decylaniline
| Property | Value | Source(s) |
| CAS Number | 37529-30-9 | [1] |
| Molecular Formula | C₁₆H₂₇N | [1][2][3] |
| Molecular Weight | 233.39 g/mol | [1][2][7] |
| IUPAC Name | 4-decylaniline | [1] |
| Synonyms | 4-n-Decylaniline, p-Decylaniline, Benzenamine, 4-decyl- | [1][2][3] |
| Appearance | Colorless to light yellow/orange liquid or crystalline solid | [4][6][8] |
| Melting Point | 25 °C (lit.) | [2][4] |
| Boiling Point | 218-220 °C @ 14 mmHg (lit.) | [2][4][9] |
| Flash Point | >113 °C (>235 °F) - closed cup | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][4] |
Synthesis and Purification
While several synthetic routes to 4-Decylaniline exist, including direct alkylation of aniline, a common and reliable laboratory-scale approach involves a four-step sequence starting from benzene.[10] This method offers high regioselectivity for the para-substituted product and relies on well-established, high-yielding reactions.
Synthetic Workflow Overview
The recommended synthesis proceeds via:
-
Friedel-Crafts Acylation: Reaction of benzene with decanoyl chloride to form 4-decanoylbenzene.
-
Clemmensen Reduction: Reduction of the ketone to yield decylbenzene.
-
Nitration: Regioselective nitration of decylbenzene at the para-position.
-
Nitro Group Reduction: Reduction of 4-decylnitrobenzene to the final product, 4-decylaniline.
The entire workflow is visualized in the diagram below.
Caption: Multi-step synthesis workflow for 4-Decylaniline.
Detailed Laboratory Protocol
Expert Insight: This multi-step synthesis is preferred over direct Friedel-Crafts alkylation of benzene with 1-chlorodecane because the latter is prone to carbocation rearrangements and polyalkylation, leading to a mixture of isomers and products with lower yields. The acylation-reduction sequence ensures the straight-chain decyl group is installed without rearrangement and that mono-substitution is favored.
Step 1: Synthesis of Decanophenone (Friedel-Crafts Acylation)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add decanoyl chloride (1.0 eq.) dropwise to the suspension via the addition funnel.
-
Slowly add benzene (1.5 eq.) to the mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude decanophenone.
Step 2: Synthesis of Decylbenzene (Clemmensen Reduction)
-
In a round-bottom flask, add amalgamated zinc (Zn(Hg), prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid (HCl).
-
Add the crude decanophenone from Step 1 dissolved in toluene.
-
Heat the mixture to reflux for 6-8 hours. Add portions of concentrated HCl periodically to maintain the acidic conditions.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield decylbenzene.
Step 3: Synthesis of 4-Decylnitrobenzene (Nitration)
-
In a flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to chilled (0 °C) concentrated sulfuric acid (H₂SO₄).
-
Cool the decylbenzene from Step 2 in a separate flask to 0 °C.
-
Slowly add the nitrating mixture dropwise to the decylbenzene, maintaining the temperature below 10 °C. The decyl group is an ortho, para-director, and the bulky alkyl chain sterically favors the formation of the para-product.
-
Stir for 1-2 hours, then pour the mixture onto ice.
-
Extract the product with ether or DCM, wash the organic layer with water and brine, dry, and concentrate. The para-isomer can be purified from the minor ortho-isomer by column chromatography or recrystallization.
Step 4: Synthesis of 4-Decylaniline (Nitro Reduction)
-
Place the 4-decylnitrobenzene from Step 3 in a round-bottom flask with ethanol.
-
Add tin (Sn) metal granules (2.5-3.0 eq.) followed by the slow addition of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete.
-
Cool the mixture and basify by slowly adding a concentrated sodium hydroxide (NaOH) solution until the tin salts precipitate.
-
Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 4-decylaniline, can be purified by vacuum distillation.[9]
Spectroscopic and Analytical Characterization
The identity and purity of synthesized 4-Decylaniline must be confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 2.
Table 2: Key Spectroscopic Data for 4-Decylaniline
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~ 7.0 (d, 2H), 6.6 (d, 2H) | Aromatic protons (AA'BB' system) |
| δ ~ 3.5 (br s, 2H) | -NH₂ protons | |
| δ ~ 2.5 (t, 2H) | Benzylic -CH₂- protons | |
| δ ~ 1.5 (m, 2H), 1.2 (m, 14H) | Aliphatic -(CH₂)₈- protons | |
| δ ~ 0.9 (t, 3H) | Terminal -CH₃ protons | |
| IR (cm⁻¹) | 3430-3350 (two bands) | N-H stretch (primary amine)[1][11] |
| 3050-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch | |
| ~1620 | N-H bend (scissoring) | |
| ~1515 | Aromatic C=C stretch | |
| MS (EI) | m/z = 233 (M⁺) | Molecular ion peak[1][3] |
| m/z = 106 | Base peak, from benzylic cleavage [C₇H₈N]⁺ |
Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in cm⁻¹.
Reactivity and Potential Applications
Core Reactivity
The chemical behavior of 4-Decylaniline is dictated by two main functional groups: the nucleophilic amino group and the electron-rich aromatic ring.
-
Reactions at the Amino Group: The lone pair on the nitrogen atom makes it a potent nucleophile. It readily undergoes N-alkylation, acylation, and diazotization reactions to form a wide range of derivatives.[12][13]
-
Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating, ortho, para-director. This makes the aromatic ring highly susceptible to electrophilic attack (e.g., halogenation, sulfonation) at the positions ortho to the amino group.
Caption: Key reaction pathways for 4-Decylaniline.
Applications
-
Liquid Crystals: The primary application of 4-Decylaniline is as a synthon for calamitic (rod-shaped) liquid crystals.[5] The molecule itself can be a component, but more often it is derivatized, for example, by forming Schiff bases or azo compounds, to create molecules with the necessary rigidity and aspect ratio to exhibit nematic or smectic phases.[2][6][14] These materials are crucial for display technologies and optical sensors.[14]
-
Polymer Science: Long-chain anilines can be used to synthesize or modify polymers. For instance, it has been studied as a plasticizer for poly(ethyl acrylate) ionomers.[7] Polyanilines with long alkyl chains have also been investigated for their unique electronic and solubility properties.[15]
-
Drug Development and Surfactants: While not a drug itself, the 4-alkylaniline scaffold is present in some biologically active molecules.[16] Its amphiphilic nature also makes it useful as a surfactant or a component in forming stable lipid layers for biochemical studies, such as inserting proteins into biomimetic membranes.
Safety and Handling
4-Decylaniline must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and users should consult the Safety Data Sheet (SDS) before use.
-
Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][5][7] May cause respiratory irritation (H335).[1][7]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400/H410).[1][5][8] Avoid release to the environment and collect spillage.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[4][8] All handling should be performed in a well-ventilated chemical fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][8]
Conclusion
4-Decylaniline is a valuable chemical intermediate with a distinct molecular architecture that makes it particularly suited for materials science, especially in the synthesis of liquid crystals. Its synthesis is achievable through robust and well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
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